Sodium 2-Naphthalenemethanesulfinate
Description
Sodium 2-Naphthalenemethanesulfinate (CAS No. 532-02-5; molecular formula: C₁₀H₇NaO₃S), also referred to as sodium naphthalene-2-sulfonate, is an organosulfonate salt derived from naphthalene. It is widely utilized in industrial applications, including as a dispersant, surfactant, or intermediate in chemical synthesis. The compound’s sulfonate group (-SO₃⁻) imparts high water solubility and ionic character, distinguishing it from non-sulfonated naphthalene derivatives .
Properties
Molecular Formula |
C11H9NaO2S |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
sodium;naphthalen-2-ylmethanesulfinate |
InChI |
InChI=1S/C11H10O2S.Na/c12-14(13)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13);/q;+1/p-1 |
InChI Key |
FIUBTIUINOLGCP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including Sodium 2-Naphthalenemethanesulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Naphthalenemethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in substitution reactions to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed: The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Sodium 2-Naphthalenemethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Sodium 2-Naphthalenemethanesulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The naphthalene moiety provides an electron-rich aromatic framework, allowing the compound to participate in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares sodium 2-naphthalenemethanesulfinate with structurally related compounds, emphasizing differences in physical properties, applications, and toxicity:
Functional and Application Differences
- This compound: Primarily used in aqueous systems due to its solubility, acting as a surfactant or stabilizer. Its ionic nature reduces volatility, making it less environmentally mobile than non-sulfonated analogs like naphthalene .
- 2-Naphthalenesulfonyl Chloride : A reactive precursor for synthesizing sulfonamides or sulfonate esters. Its instability in moisture necessitates controlled handling .
- Methylnaphthalenes (1- and 2-isomers): Non-polar hydrocarbons used as solvents or in toxicology studies.
Toxicity and Environmental Impact
- This compound: No acute toxicity warnings in SDS; likely low bioavailability due to ionic character. Limited environmental persistence data, though sulfonates generally exhibit moderate biodegradability .
- Naphthalene and Methylnaphthalenes : Demonstrated toxicity in mammals and aquatic organisms. Naphthalene is metabolized to reactive epoxides, causing oxidative stress . Environmental monitoring data for these hydrocarbons focus on air and soil contamination due to volatility and persistence .
Analytical Challenges
Analytical methods for this compound are less documented compared to naphthalene. While gas chromatography (GC) and liquid chromatography (LC) are standard for naphthalene detection , sulfonates may require ion-pairing techniques or mass spectrometry for accurate quantification. Research gaps exist in standardizing methods for sulfonate metabolites in biological matrices .
Research Needs
- Standardized Analytical Methods : Improved protocols for quantifying sulfonates in environmental and biological samples .
- Long-Term Toxicity Studies : Data on chronic exposure effects of this compound are scarce.
- Biodegradation Pathways: Comparative studies on the environmental fate of sulfonated vs. non-sulfonated naphthalenes.
This analysis synthesizes data from toxicological profiles, safety sheets, and chemical catalogs to provide a comprehensive comparison. Future research should address gaps in sulfonate-specific toxicokinetics and environmental monitoring.
Biological Activity
Sodium 2-naphthalenemethanesulfinate is an organosulfur compound that has gained attention for its various biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a sulfonate. Its structure features a naphthalene ring with a sulfonate group, which contributes to its reactivity and biological properties.
Synthesis and Applications
Sodium sulfinates, including this compound, serve as versatile building blocks in organic synthesis. They can participate in various reactions such as sulfonylation, sulfenylation, and sulfinylation. The compound has been utilized to synthesize valuable organosulfur compounds through reactions forming S–S, N–S, and C–S bonds .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Antioxidant Activity
The compound has also demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer .
Potential Anticancer Effects
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. The compound appears to activate specific signaling pathways that lead to programmed cell death .
Case Studies
- Antimicrobial Activity Study : A comprehensive study examined the antimicrobial effects of this compound on various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain .
- Antioxidant Efficacy : In a model using human epithelial cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage, including lipid peroxidation levels. The compound effectively restored cellular antioxidant defenses .
- Cancer Cell Apoptosis : A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment led to increased levels of pro-apoptotic proteins and decreased viability of cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with MICs between 50-200 µg/mL |
| Antioxidant | Reduces oxidative stress markers in human epithelial cells |
| Anticancer | Induces apoptosis in MCF-7 breast cancer cells |
Q & A
Q. What are the established synthesis routes for Sodium 2-Naphthalenemethanesulfinate, and how can purity be optimized during preparation?
this compound is typically synthesized via sulfonation of 2-methylnaphthalene followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation : Reaction of 2-methylnaphthalene with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperature (40–60°C) to avoid polysubstitution.
- Neutralization : Addition of NaOH to isolate the sodium salt.
To optimize purity: - Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove byproducts like unreacted starting materials or sulfones.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR to confirm sulfonate group position and aromatic proton environments.
- FT-IR : Peaks at 1040–1200 cm (symmetric/asymmetric S=O stretching) validate sulfonate formation.
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Verify stoichiometry of C, H, S, and Na .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound in animal models be systematically resolved?
Conflicting results often arise from variability in exposure routes, doses, or species-specific metabolism. To resolve discrepancies:
- Meta-Analysis : Aggregate data across studies using tools like PRISMA guidelines, focusing on dose-response relationships and confounding factors (e.g., sex, age).
- Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study design rigor (e.g., randomization, blinding) .
- Mechanistic Studies : Compare metabolic pathways (e.g., hepatic sulfonation vs. oxidative stress) across species using in vitro hepatocyte models .
Q. What experimental designs are recommended to assess the environmental persistence of this compound in aquatic systems?
- Fate and Transport Studies :
- Hydrolysis : Incubate the compound in buffered solutions (pH 4–9) at 25°C, monitoring degradation via LC-MS.
- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) to simulate sunlight-driven degradation.
- Sediment-Water Partitioning : Measure adsorption coefficients () using OECD Guideline 105.
- Microcosm Models : Simulate real-world conditions with sediment, water, and microbial communities to track half-lives and transformation products (e.g., sulfones) .
Q. How should researchers address gaps in biomonitoring data for occupational exposure to this compound?
- Exposure Biomarkers : Develop LC-MS/MS methods to quantify urinary metabolites (e.g., 2-naphthylmethanesulfonic acid).
- Cohort Studies : Design longitudinal studies with pre- and post-shift urine sampling in industrial workers.
- Confounding Factors : Adjust for co-exposure to naphthalene derivatives using multivariate regression analysis .
Methodological Guidance for Data Analysis
Q. What statistical approaches are robust for analyzing dose-dependent genotoxicity data?
- Benchmark Dose (BMD) Modeling : Use PROAST or BMDS software to estimate lower confidence limits (BMDL) for DNA damage endpoints (e.g., comet assay results).
- Hill Model : Fit sigmoidal dose-response curves to identify thresholds for clastogenic effects.
- Sensitivity Analysis : Test robustness by excluding outliers or varying covariance structures .
Q. How can in silico models improve the prediction of this compound’s metabolic pathways?
- QSAR Tools : Apply OECD-validated tools like TIMES or ADMET Predictor to simulate phase I/II metabolism.
- Docking Studies : Use AutoDock Vina to predict interactions with sulfotransferases (SULT1A1) or cytochrome P450 enzymes.
- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver S9 fractions) .
Tables for Key Data
Q. Table 1. Environmental Degradation Parameters
| Parameter | Condition | Half-Life | Major Degradant | Method |
|---|---|---|---|---|
| Hydrolysis | pH 7, 25°C | 72 h | 2-Naphthalenemethanesulfonic acid | LC-MS |
| Photolysis | UV, 254 nm | 4 h | 2-(Methylsulfonyl)naphthalene | HPLC-UV |
Q. Table 2. Confidence Ratings for Toxicity Studies
| Confidence Level | Criteria | Example Adjustments |
|---|---|---|
| High | All risk-of-bias criteria met | Prioritize in meta-analyses |
| Moderate | One criterion unmet | Adjust weighting in pooled analyses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
